4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic compound This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Functional Group Modifications: Introduction of the ethyl, fluoro, and methyl groups is achieved through various substitution reactions using reagents such as ethyl halides, fluorinating agents, and methylating agents.
Cyclization to Form the Octahydropyrrolo[3,4-c]pyrrol Ring: This step involves the cyclization of intermediates under specific conditions to form the octahydropyrrolo[3,4-c]pyrrol ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Ethyl halides, fluorinating agents, methylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study various biological processes and pathways, especially those involving the pyrazolo[3,4-d]pyrimidine core.
Materials Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have a similar fused ring system and are also known for their kinase inhibitory activity.
Uniqueness
4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is unique due to the specific combination of functional groups and ring systems in its structure
Properties
Molecular Formula |
C18H21FN8 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H21FN8/c1-3-14-15(19)18(23-9-20-14)27-7-11-5-26(6-12(11)8-27)17-13-4-24-25(2)16(13)21-10-22-17/h4,9-12H,3,5-8H2,1-2H3 |
InChI Key |
QXOHIDBFNRIHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4C=NN5C)F |
Origin of Product |
United States |
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